2-{[(4-Tert-butylphenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes a thiophene ring, a tert-butyl group, and a benzoyl amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzoyl Amide Group: This step often involves the reaction of the thiophene derivative with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride to yield corresponding reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the benzoyl amide group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to proteins or enzymes, altering their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2-anilino-5-benzoyl-n-phenyl-3-thiophenecarboxamide
- 2-[({[4-(tert-butyl)benzoyl]amino}carbothioyl)amino]-4,5-dimethyl-3-thiophenecarboxamide
Uniqueness
2-{[4-(TERT-BUTYL)BENZOYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules. The thiophene ring contributes to its electronic properties, making it suitable for various applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C18H22N2O2S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-[(4-tert-butylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C18H22N2O2S/c1-10-11(2)23-17(14(10)15(19)21)20-16(22)12-6-8-13(9-7-12)18(3,4)5/h6-9H,1-5H3,(H2,19,21)(H,20,22) |
InChI Key |
BZIKOVHNWYNBHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.